

A Comprehensive Technical Guide to 2,3,4-Trifluoronitrobenzene

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Compound of Interest

Compound Name: 1,2,3-Trifluoro-4-nitrobenzene

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Introduction

2,3,4-Trifluoronitrobenzene is a versatile fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic and structural properties, arising from the presence of three fluorine atoms and a nitro group on the benzene ring, make it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a detailed overview of the physical properties of 2,3,4-Trifluoronitrobenzene, along with available information on its synthesis.

Core Physical and Chemical Properties

2,3,4-Trifluoronitrobenzene is a light yellow to orange clear liquid at room temperature.^[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ F ₃ NO ₂	[1][2][3][4][5][6]
Molecular Weight	177.08 g/mol	[1][2][3][4][5][6]
Appearance	Light yellow to yellow to orange clear liquid	[1][3][5]
Boiling Point	92 °C at 20.3 mmHg (92 °C/20.3 mmHg)	[1][2][3][5]
Density	1.541 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.492	[2][7]
Flash Point	93 °C (199.4 °F) - closed cup	[2]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	771-69-7	[1][2][3][4][5][6]
EC Number	212-238-4	[2]
MDL Number	MFCD00041546	[1][2][3][5]
PubChem CID	69871	[1][3][5]
InChI Key	ARCACZWMYGILNI-UHFFFAOYSA-N	[2]
SMILES	O=--INVALID-LINK-- c1ccc(F)c(F)c1F	[2]

Experimental Protocols: Synthesis of 2,3,4-Trifluoronitrobenzene

Detailed experimental protocols for the determination of the physical properties listed above are not readily available in the public domain. However, methods for the synthesis of 2,3,4-Trifluoronitrobenzene have been described. Two such methods are outlined below.

Synthesis from 2,3,4-Trichloronitrobenzene

A general procedure for the synthesis of 2,3,4-trifluoronitrobenzene involves the fluorination of 2,3,4-trichloronitrobenzene.^[4] The process is a two-stage reaction.

Stage 1:

- 240 g of DMSO and 120 g of 2,3,4-trichloronitrobenzene are added to an anhydrous reaction flask with stirring.
- The temperature is raised to 75-80 °C under reduced pressure and maintained with continuous stirring for 2 hours.
- 76.8 g of KF and 12 g of TBAB are added to the reaction system.
- The mixture is dehydrated under reduced pressure at 75-80 °C for 2 hours until no more water distills.
- The reaction system is slowly warmed to 180 °C to initiate the reaction.
- The reaction is monitored by gas chromatography (GC) until the content of 2-fluoro-3,4-dichloronitrobenzene and 2,3-dichloro-4-fluoronitrobenzene is less than 0.2%. This stage typically takes about 10 hours.
- The reaction mixture is cooled to 70-75 °C and filtered. The filtrate is subjected to vacuum distillation.

Stage 2:

- The distilled filtrate is reintroduced into the anhydrous reaction unit.
- 46 g of KF and 12 g of TBAF are added, and the mixture is dehydrated under reduced pressure at 75-80 °C for 2 hours.
- The reaction temperature is set to 120 °C, and ultrasonic power at 20 kHz is applied.
- The reaction is monitored by GC and is typically complete after 2 hours.

- The reaction mixture is cooled to 70-75 °C and filtered.
- The filtrate is distilled to separate DMSO from the final product, 2,3,4-trifluoronitrobenzene.
[4]

Synthesis from 2,6-Dichloro Fluorobenzene

An alternative preparation method for 2,3,4-trifluoronitrobenzene starts from 2,6-dichloro fluorobenzene.[8]

Step 1: Nitration

- 33g (0.2mol) of 2,6-dichloro fluorobenzene is placed in a 250ml three-necked flask.
- 40g of concentrated sulfuric acid is slowly added under stirring.
- The mixture is heated to 60 °C.
- A nitrating mixture of 38g nitric acid (concentration 99%) and sulfuric acid (1:1 molar ratio) is slowly added dropwise, maintaining the reaction temperature at approximately 60 °C.[8]
- After the reaction is complete, post-processing is performed to obtain a dichloro fluoronitrobenzene mixture.

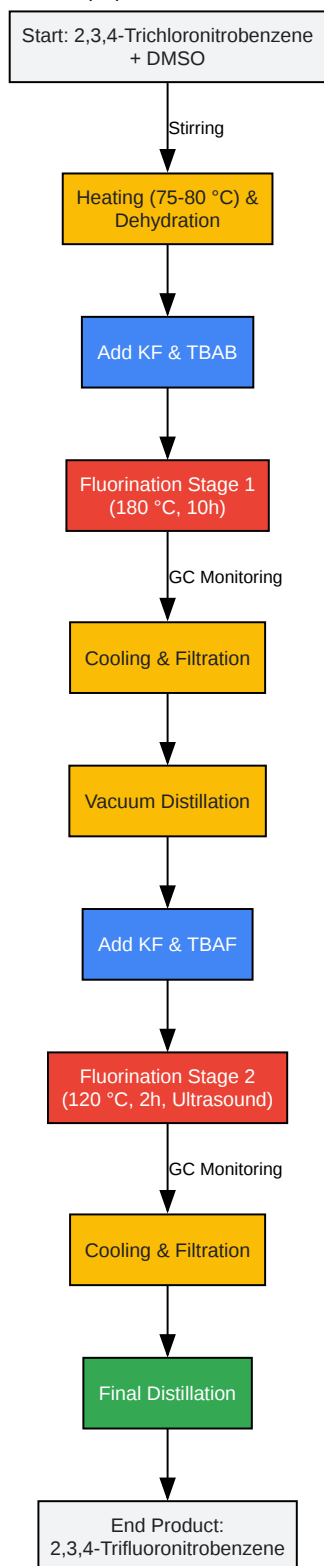
Step 2: Fluorination

- The dichloro fluoronitrobenzene mixture obtained in the previous step is mixed with potassium fluoride, a phase transfer catalyst, and 3,5-dichloro-4-fluoronitrobenzene.
- A fluoro-reaction is carried out.
- After the reaction is complete, post-processing and separation yield 3,5-dichloro-4-fluoronitrobenzene and the desired product, 2,3,4-trifluoronitrobenzene.[8]

Logical Workflow for Synthesis

The synthesis of 2,3,4-Trifluoronitrobenzene from 2,3,4-Trichloronitrobenzene can be represented by the following workflow diagram.

Synthesis of 2,3,4-Trifluoronitrobenzene

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Caption: Workflow for the synthesis of 2,3,4-Trifluoronitrobenzene.

Applications in Research and Development

2,3,4-Trifluoronitrobenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][3][5] It serves as a crucial intermediate in the production of fluoroquinolone antibiotics, such as ofloxacin.[2][7][9][10] The trifluoromethyl group contributes to increased lipophilicity and metabolic stability in drug candidates, making this compound highly valuable in modern drug discovery and development.[1][3][5]

Safety Information

2,3,4-Trifluoronitrobenzene is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is suspected of causing genetic defects. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[2] It is a combustible liquid.[2]

Conclusion

This technical guide has summarized the key physical properties of 2,3,4-Trifluoronitrobenzene and provided an overview of its synthesis. The well-defined characteristics and versatile reactivity of this compound underscore its importance as a fundamental building block in the development of new pharmaceuticals and other advanced materials. Further research into the reaction mechanisms and optimization of synthetic routes will continue to enhance its utility in various scientific and industrial applications.

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